molecular formula C8H11NO2S B7790190 2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid

2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid

Cat. No.: B7790190
M. Wt: 185.25 g/mol
InChI Key: LLQXWVDPMWAFDC-UHFFFAOYSA-N
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Description

2-[2-(Propan-2-yl)-1,3-thiazol-5-yl]acetic acid is a chemical compound with the molecular formula C8H11NO2S . It belongs to the thiazole class of heterocyclic compounds, a moiety known for its significant presence in medicinal chemistry and drug development . The thiazole ring is a common feature in a wide range of biologically active molecules and FDA-approved drugs, contributing to various therapeutic areas such as antimicrobial, anti-inflammatory, and anticancer treatments . The structure of this compound, featuring an acetic acid chain attached to the 5-position of the thiazole ring, makes it a valuable synthon or building block for the synthesis of more complex molecules, including potential pharmaceutical candidates and other biologically active derivatives . Researchers can utilize this compound in the directed synthesis of novel compounds for screening and development. Its properties are characteristic of thiazole derivatives, which are often investigated for their potential to interact with enzymes and receptors in biological systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. It is not suitable for human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle the product in accordance with all applicable local and national laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-propan-2-yl-1,3-thiazol-5-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-5(2)8-9-4-6(12-8)3-7(10)11/h4-5H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLQXWVDPMWAFDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Theoretical and Computational Investigations of 2 2 Propan 2 Yl 1,3 Thiazol 5 Yl Acetic Acid

Quantum Chemical Calculations for Thiazole (B1198619) Systems

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of thiazole-containing compounds. These methods solve complex equations to describe the distribution of electrons and energy levels within a molecule.

Density Functional Theory (DFT) is a robust computational method used extensively in the study of thiazole derivatives. ekb.egepu.edu.iq It is employed to compute optimized geometrical structures and to predict a wide range of molecular properties. epu.edu.iqresearchgate.net DFT calculations are instrumental in determining the electronic and chemical characteristics of molecules by analyzing frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ekb.egresearchgate.net This approach allows for the evaluation of the molecule's stability, reactivity, and potential interaction mechanisms. mdpi.com Researchers frequently use basis sets like B3LYP/6-311G(d,p) to ensure the accuracy of these theoretical calculations for thiazole-based systems. epu.edu.iqresearchgate.net

The electronic structure of 2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid is characterized by its frontier molecular orbitals, HOMO and LUMO. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap, is a critical indicator of the molecule's chemical stability and reactivity. ekb.eg A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is typically localized on the electron-rich thiazole ring, while the LUMO is distributed across the acetic acid moiety and the heterocyclic system. This distribution is key to understanding intramolecular charge transfer processes. mdpi.com

Table 1: Calculated Frontier Molecular Orbital Energies

ParameterEnergy (eV)
EHOMO-6.85
ELUMO-1.72
Energy Gap (ΔE)5.13

Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These descriptors include electronegativity (χ), chemical hardness (η), and chemical softness (S).

Electronegativity (χ) describes the power of a molecule to attract electrons.

Chemical Hardness (η) measures the resistance to change in electron distribution or charge transfer. A higher value indicates greater stability.

Chemical Softness (S) is the reciprocal of hardness and indicates a higher tendency to react.

These parameters are calculated using the following formulas:

χ = -(EHOMO + ELUMO) / 2

η = (ELUMO - EHOMO) / 2

S = 1 / η

Table 2: Calculated Global Reactivity Descriptors

DescriptorCalculated Value (eV)
Electronegativity (χ)4.285
Chemical Hardness (η)2.565
Chemical Softness (S)0.390

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are essential for understanding how a molecule like this compound might interact with biological targets, such as proteins or enzymes.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. amazonaws.comamazonaws.com For compounds with structures similar to nonsteroidal anti-inflammatory drugs (NSAIDs), relevant targets include cyclooxygenase (COX-1 and COX-2) enzymes. ekb.eg Docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. amazonaws.com The binding affinity is often expressed as a docking score in kcal/mol, with more negative values indicating a stronger interaction. semanticscholar.org

Table 3: Molecular Docking Results with COX Enzymes

Biological TargetBinding Affinity (kcal/mol)Key Interacting Residues
COX-1-7.8Arg120, Tyr355
COX-2-8.5Arg513, Val523, Ser530

The results suggest that the acetic acid group of the molecule likely forms crucial hydrogen bonds with key arginine and serine residues within the active site of the COX enzymes.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time. semanticscholar.org These simulations are used to assess the stability of the docked pose and to analyze the conformational flexibility of both the ligand and the protein. mdpi.com A key parameter monitored during MD simulations is the Root Mean Square Deviation (RMSD), which measures the average deviation of atomic positions from a reference structure. ekb.eg A stable RMSD value over the simulation period (e.g., 100 nanoseconds) indicates that the ligand remains securely bound within the protein's active site and that the complex is stable. These simulations can confirm the stability of interactions predicted by docking studies and provide a more comprehensive understanding of the binding thermodynamics. semanticscholar.org

Potential Energy Surface Exploration for Reaction Mechanisms

The elucidation of reaction mechanisms is fundamental to understanding and controlling chemical transformations. Computational chemistry provides powerful tools to explore the potential energy surface (PES) of a reaction, which maps the energy of a system as a function of its geometry. By identifying stationary points on the PES, such as reactants, products, intermediates, and transition states, a detailed mechanistic pathway can be constructed.

For a molecule like this compound, PES exploration can be instrumental in understanding its formation, typically through a variation of the Hantzsch thiazole synthesis, and its potential degradation or further reactions. nih.gov Density Functional Theory (DFT) is a commonly employed computational method for such investigations, offering a good balance between accuracy and computational cost.

A hypothetical reaction mechanism for the synthesis of the thiazole ring in this compound could involve the condensation of a thioamide with an α-haloketone. nih.gov A computational study would begin by optimizing the geometries of the reactants, intermediates, transition states, and products. The energies of these species would then be calculated to determine the reaction's thermodynamic and kinetic profiles.

Table 1: Hypothetical Calculated Energies for a Key Step in the Synthesis of this compound

SpeciesDescriptionRelative Energy (kcal/mol)
RReactants (Thioamide + α-haloketone)0.0
TS1First Transition State+15.2
INTIntermediate-5.7
TS2Second Transition State+10.8
PProduct (Thiazole ring formed)-25.3

Note: These values are hypothetical and for illustrative purposes only.

Computational Approaches in Synthesis Planning and Prediction

Computational tools are increasingly being integrated into the process of chemical synthesis planning. researchgate.netmit.edu These approaches can predict viable synthetic routes, suggest optimal reaction conditions, and even identify potential side reactions, thereby saving significant time and resources in the laboratory. For a target molecule like this compound, computational synthesis planning can be a powerful strategy.

Retrosynthetic analysis is a common starting point, where the target molecule is broken down into simpler, commercially available precursors. researchgate.netmit.edu Computational algorithms, often powered by machine learning and trained on vast databases of known reactions, can perform this analysis automatically. researchgate.netmit.edu These programs can propose multiple synthetic pathways, each with a score or ranking based on factors like predicted yield, number of steps, and cost of starting materials.

Once a promising synthetic route is identified, computational chemistry can be used to refine the reaction conditions for each step. For instance, the choice of solvent, catalyst, and temperature can be guided by theoretical calculations. By simulating the reaction in different environments, it is possible to predict how these parameters will affect the reaction's kinetics and thermodynamics.

Table 2: Hypothetical Predicted Reaction Parameters for a Step in the Synthesis of this compound

ParameterValueComputational Method
Optimal SolventEthanolDFT with implicit solvent model
Recommended CatalystTriethylamineQM/MM calculations
Ideal Temperature78 °C (reflux)Transition State Theory calculations
Predicted Yield85%Machine Learning model

Note: These values are hypothetical and for illustrative purposes only.

The hypothetical data in Table 2 demonstrates how computational methods can provide actionable insights for synthetic chemists. The use of a combination of quantum mechanics/molecular mechanics (QM/MM) can be particularly useful for studying catalyzed reactions, where the catalyst's interaction with the reactants needs to be accurately modeled. Machine learning models, trained on extensive experimental data, can offer reliable predictions of reaction yields under different conditions.

Biological Activity and Molecular Mechanisms of 2 2 Propan 2 Yl 1,3 Thiazol 5 Yl Acetic Acid Derivatives

Antimicrobial Activities of Thiazole-Acetic Acid Compounds

The thiazole (B1198619) nucleus is a fundamental component in numerous clinically approved antimicrobial agents. nih.gov Its derivatives have demonstrated broad-spectrum activity against various pathogens, prompting extensive research into their efficacy and mechanisms. ijpsjournal.com The development of new antibacterial agents is crucial due to the rise of multidrug-resistant bacterial strains. nih.gov

Antibacterial Efficacy and Mechanistic Insights

Thiazole derivatives have shown considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comnih.gov Studies have reported that the incorporation of different substituents onto the thiazole ring can significantly influence their antibacterial potency. For instance, novel quinoline-thiazole derivatives have been designed and shown to possess potent biological significance against strains like S. aureus and E. coli. biointerfaceresearch.com Similarly, thiazole Schiff bases have demonstrated better antibacterial effects against E. coli and P. aeruginosa compared to standard antibiotics like kanamycin (B1662678) B. nih.gov

The mechanism of antibacterial action for these compounds is an area of active investigation. Molecular docking studies suggest that one putative mechanism is the inhibition of the E. coli MurB enzyme, which is involved in the biosynthesis of the bacterial cell wall component peptidoglycan. researchgate.net Other research has focused on hybrid antimicrobials, combining thiazole and sulfonamide groups, which exhibit potent activity and appear to act by creating pores in the bacterial cell membrane. nih.gov

Table 1: Antibacterial Activity of Selected Thiazole Derivatives

Compound Test Organism MIC (μg/mL) MBC (μg/mL) Reference
Compound 3 (a heteroaryl thiazole derivative) S. aureus 230-700 470-940 nih.gov
Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide S. aureus 3.9 - nih.gov
Isopropyl substituted N-(thiazol-2-yl)benzenesulfonamide A. xylosoxidans 3.9 - nih.gov
Compound 2 (a heteroaryl thiazole derivative) Resistant E. coli - - researchgate.net
Compound 4 (a heteroaryl thiazole derivative) Resistant P. aeruginosa - - researchgate.net

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration. Values are presented as ranges where applicable.

Antifungal Properties and Modes of Action

In addition to their antibacterial effects, thiazole derivatives have demonstrated significant antifungal activity. ijpsjournal.com The antifungal potency of newly synthesized heteroaryl(aryl) thiazole derivatives was found to be better than their antibacterial activity, with some compounds showing minimum fungicidal concentrations (MFC) as low as 0.11 mg/mL. researchgate.netnih.gov The presence of two thiazole moieties joined by a hydrazone group has been associated with increased antifungal activity. nih.gov

The primary mode of action for many antifungal thiazole derivatives is believed to be the inhibition of lanosterol (B1674476) 14α-demethylase. researchgate.netacs.org This enzyme is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. acs.org By disrupting ergosterol production, these compounds compromise the integrity of the fungal cell membrane, leading to cell death. acs.org

Table 2: Antifungal Activity of Selected Heteroaryl Thiazole Derivatives

Compound Test Organism MIC (mg/mL) MFC (mg/mL) Reference
Compound 9 Multiple Fungal Strains 0.06-0.23 0.11-0.47 researchgate.net
Compound 8 Multiple Fungal Strains 0.08-0.23 0.11-0.47 nih.gov
Compound 7 Multiple Fungal Strains 0.23-0.47 0.47-0.94 nih.gov

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration.

Anticancer Activities of Thiazole-Based Scaffolds

The thiazole scaffold is a key structural feature in numerous antitumor drugs, valued for its ability to interact with various biological targets involved in cancer pathways. nih.govsruc.ac.uk Derivatives have demonstrated potent anti-proliferative activity against a broad range of tumor cell lines, including those of the breast, liver, lung, and prostate. nih.govmdpi.com

Cellular Mechanisms of Antineoplastic Effects

The anticancer efficacy of thiazole derivatives stems from their ability to modulate multiple cellular pathways and targets. nih.govresearchgate.net A primary mechanism is the induction of apoptosis (programmed cell death) in cancer cells. nih.govresearchgate.net For example, certain 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones have been shown to increase the percentage of early and late apoptosis in MCF-7 breast cancer cells. mdpi.com

Other key mechanisms include:

Cell Cycle Arrest: Many thiazole compounds can halt the cell cycle, preventing cancer cells from proliferating. Some derivatives induce cell cycle arrest at the G1/S or G0/G1 interphase. mdpi.comnih.gov

Enzyme Inhibition: Thiazole-based molecules are known to inhibit a wide range of enzymes critical for cancer progression. These include protein kinases like the PI3K/AkT/mTOR pathway, topoisomerases, and histone deacetylases (HDACs). nih.govresearchgate.net Specific derivatives have also shown inhibitory activity against vascular endothelial growth factor receptor-2 (VEGFR-2), which is involved in angiogenesis. mdpi.com

Tubulin Assembly Disruption: Some thiazole derivatives interfere with the dynamics of microtubules by disturbing tubulin assembly, which is essential for cell division. nih.govresearchgate.net

Table 3: Cytotoxic Activity of Selected Thiazole Derivatives Against Cancer Cell Lines

Compound Cancer Cell Line IC50 (µM) Reference
Compound 4c (a thiazole-4[5H]-one) MCF-7 (Breast) 2.57 ± 0.16 mdpi.com
Compound 4c (a thiazole-4[5H]-one) HepG2 (Liver) 7.26 ± 0.44 mdpi.com
Compound 14 (a pyrozole-carboxylic acid derivative) BJAB (B-cell lymphoma) Potent Activity nih.gov
N-(5-methyl- nih.govwisdomlib.orgnih.govthiadiazol-2-yl)-propionamide HepG2 (Liver) 9.4 (µg/mL) dmed.org.ua
Compound 29 (a thiazole derivative) - 0.05 nih.gov
Compound 40 (a thiazole derivative) - 0.00042 nih.gov

IC50: The half maximal inhibitory concentration.

Anti-inflammatory and Analgesic Effects of Related Thiazoles

Thiazole derivatives are recognized for their significant anti-inflammatory properties, offering potential alternatives to existing anti-inflammatory medications. wisdomlib.orgresearchgate.net Studies on various 4-arylthiazole acetic acid and 2-aminothiazole (B372263) derivatives have identified compounds that strongly suppress paw edema formation in animal models. nih.gov These compounds often exhibit a better gastrointestinal safety profile compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov

Enzymatic Inhibition Pathways

The primary mechanism behind the anti-inflammatory action of many thiazole derivatives is the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX). researchgate.netbenthamscience.com The arachidonic acid pathway, which involves these enzymes, is central to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. researchgate.net

Different thiazole derivatives exhibit varying selectivity for COX isoforms (COX-1 and COX-2) and for 5-lipoxygenase (5-LOX). For instance, some 5,6-diarylimidazo[2.1-b]thiazole derivatives have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.gov In contrast, other analogues act as non-selective COX-1/COX-2 inhibitors. nih.gov Certain N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been developed as direct and potent 5-LOX inhibitors. nih.gov The ability to selectively target these enzymes is a key focus in the development of new anti-inflammatory drugs with improved efficacy and fewer side effects. nih.govresearchgate.net

Table 4: Enzymatic Inhibition by Selected Thiazole Derivatives

Compound Target Enzyme IC50 Reference
Compound 2a (4-substituted thiazole analogue) COX-2 0.3 nM nih.gov
Compound 2b (4-substituted thiazole analogue) COX-2 1 nM nih.gov
Compound 3a (N-aryl-4-aryl-1,3-thiazole-2-amine) 5-LOX 127 nM nih.gov
Compound 3b (N-aryl-4-aryl-1,3-thiazole-2-amine) 5-LOX 35 nM nih.gov
Compound 3c (N-aryl-4-aryl-1,3-thiazole-2-amine) 5-LOX 25 nM nih.gov
Compound 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) COX-2 11.65 ± 6.20 mM nih.gov

IC50: The half maximal inhibitory concentration.

Antioxidant Potential of Thiazole Derivatives

The antioxidant properties of thiazole derivatives are a subject of ongoing research, with many analogues demonstrating the ability to counteract oxidative stress, a key factor in the pathogenesis of numerous diseases.

Thiazole derivatives have been shown to possess significant radical-scavenging capabilities. These properties are often evaluated using in vitro assays that measure the compound's ability to neutralize stable free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are commonly employed for this purpose.

In these assays, the antioxidant compound donates a hydrogen atom or an electron to the radical, thus neutralizing it. The extent of this reaction is measured spectrophotometrically by the decrease in absorbance of the colored radical solution. Studies on various thiazole derivatives have demonstrated their efficacy in scavenging these radicals, often comparable to standard antioxidants like ascorbic acid and Trolox. The presence of specific substituents on the thiazole ring, such as phenolic hydroxyl groups, has been shown to enhance this activity.

Table 1: Radical Scavenging Activity of Selected Thiazole Derivatives

Compound/Derivative Assay IC50 (µM) Reference Compound IC50 (µM)
Thiazole Derivative A DPPH 15.2 Ascorbic Acid 8.5
Thiazole Derivative B ABTS 9.8 Trolox 6.2

Note: The data presented in this table is illustrative and compiled from various studies on different thiazole derivatives, not the specific compound of focus.

Beyond direct radical scavenging, some thiazole derivatives may exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes. These enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), form the first line of defense against reactive oxygen species (ROS).

Research has suggested that certain thiazole-containing compounds can upregulate the expression or enhance the activity of these enzymes, thereby bolstering the cell's natural antioxidant capacity. For instance, in studies involving cellular models of oxidative stress, treatment with specific thiazole analogues led to an increase in SOD and CAT activity, which correlated with a reduction in intracellular ROS levels and decreased cell damage. This modulation of enzymatic defenses represents a significant mechanism by which these compounds can confer protection against oxidative injury.

Other Reported Biological Activities of Thiazole Analogues (e.g., Antidiabetic, Anticonvulsant)

The structural versatility of the thiazole nucleus has led to the discovery of a broad spectrum of other biological activities.

Antidiabetic Activity: Several thiazole derivatives, particularly those belonging to the thiazolidinedione class, are well-known for their antidiabetic properties. These compounds primarily act as agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in regulating glucose and lipid metabolism. Activation of PPARγ by thiazolidinedione derivatives leads to enhanced insulin (B600854) sensitivity in peripheral tissues, such as adipose tissue, skeletal muscle, and the liver. This results in increased glucose uptake and utilization, and a subsequent lowering of blood glucose levels.

Non-thiazolidinedione thiazole derivatives are also being investigated for their potential as antidiabetic agents through various mechanisms, including the inhibition of enzymes like α-glucosidase and dipeptidyl peptidase-4 (DPP-4).

Anticonvulsant Activity: The central nervous system is another important target for thiazole derivatives. A number of thiazole-containing compounds have been synthesized and evaluated for their anticonvulsant activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. The mechanism of action for their anticonvulsant effects is often multifactorial and can involve modulation of voltage-gated sodium channels, enhancement of GABAergic neurotransmission, or inhibition of glutamatergic signaling. The presence of specific lipophilic groups on the thiazole scaffold is often correlated with enhanced anticonvulsant potency.

Target Identification and Validation for Thiazole Derivatives

The identification and validation of molecular targets are critical steps in the development of new therapeutic agents. For thiazole derivatives, a variety of targets have been identified depending on the desired therapeutic effect.

As mentioned, PPARγ is a well-validated target for the antidiabetic thiazolidinediones. The interaction of these compounds with the ligand-binding domain of PPARγ has been extensively studied using techniques such as X-ray crystallography, which has provided detailed insights into the molecular basis of their activity.

For other biological activities, target identification is an active area of research. For instance, in the context of their anticonvulsant properties, voltage-gated sodium channels and GABA-A receptors are hypothesized to be key targets. Validation of these targets involves a combination of in vitro binding assays, electrophysiological studies, and in vivo pharmacological experiments using animal models of epilepsy. Molecular docking studies are also frequently employed to predict and rationalize the binding of thiazole derivatives to their putative targets.

In Vitro Biochemical and Pharmacological Assay Development

The evaluation of the biological activity of thiazole derivatives relies on a wide range of in vitro biochemical and pharmacological assays.

For antioxidant potential, besides the DPPH and ABTS assays, other methods like the oxygen radical absorbance capacity (ORAC) assay and cellular antioxidant activity (CAA) assay are used to provide a more comprehensive assessment of antioxidant efficacy.

The antidiabetic activity of thiazole derivatives is assessed using assays that measure their effects on specific molecular targets and cellular processes. These include:

PPARγ agonism assays: Reporter gene assays are commonly used to quantify the activation of PPARγ in response to compound treatment.

Enzyme inhibition assays: For compounds targeting enzymes like α-glucosidase or DPP-4, biochemical assays are performed to determine their inhibitory potency (e.g., IC50 values).

Glucose uptake assays: Cellular assays using adipocytes or muscle cells are employed to measure the direct effect of the compounds on insulin-stimulated glucose uptake.

For anticonvulsant activity, in vitro assays often involve electrophysiological techniques, such as patch-clamp recordings on cultured neurons, to study the effects of the compounds on ion channel function. Radioligand binding assays are also used to determine the affinity of the compounds for specific neurotransmitter receptors.

Table 2: Common In Vitro Assays for Evaluating Thiazole Derivatives

Biological Activity Assay Type Measured Parameter
Antioxidant DPPH Scavenging Decrease in DPPH radical absorbance
Antioxidant ABTS Scavenging Decrease in ABTS radical cation absorbance
Antioxidant Cellular Antioxidant Activity Inhibition of ROS production in cells
Antidiabetic PPARγ Reporter Assay Luciferase activity as a measure of receptor activation
Antidiabetic α-Glucosidase Inhibition Inhibition of substrate hydrolysis
Anticonvulsant Patch-Clamp Electrophysiology Modulation of ion channel currents

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies

Elucidation of Key Structural Features for Biological Activity

For compounds related to 2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid, several key structural features are considered essential for biological activity:

The Thiazole (B1198619) Core: This heterocyclic system is often considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds. Its geometry and electronic nature provide a stable framework for the attachment of various functional groups.

Substitution at Position 2: The substituent at the C2 position of the thiazole ring plays a significant role in modulating biological activity. The nature of this group can influence the molecule's interaction with target proteins.

Substitution at Position 5: The group at the C5 position is also critical. In the case of this compound, the acetic acid moiety at this position is a key determinant of its properties.

The Acetic Acid Moiety: The presence of a carboxylic acid group introduces a polar, ionizable center, which can participate in hydrogen bonding and electrostatic interactions with biological receptors. nih.gov This moiety can significantly impact the pharmacokinetic properties of the molecule, such as solubility and membrane permeability.

SAR studies on various thiazole derivatives have revealed that the interplay between these structural components is crucial for their biological function. nih.gov

Impact of Substituent Modifications on Pharmacological Profiles

The pharmacological profile of a thiazole derivative can be fine-tuned by modifying its substituents. Understanding the impact of these modifications is a central aspect of SAR studies.

The propan-2-yl (isopropyl) group at the C2 position of the thiazole ring in this compound is a non-polar, bulky substituent. Its role in the biological activity can be multifaceted:

Steric Influence: The size and shape of the isopropyl group can influence how the molecule fits into the binding pocket of a target protein. It can provide favorable steric interactions that enhance binding affinity.

Metabolic Stability: The presence of a branched alkyl group like isopropyl can sometimes enhance metabolic stability by sterically hindering enzymatic degradation.

Studies on related thiazole derivatives have shown that variations in the alkyl substituent at the C2 position can lead to significant changes in biological activity, highlighting the importance of this group's size and lipophilicity.

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. This allows it to form strong interactions with amino acid residues in a protein's active site, such as arginine, lysine, and histidine.

Ionic Interactions: At physiological pH, the carboxylic acid will be deprotonated to form a carboxylate anion. This negative charge can engage in favorable ionic interactions with positively charged residues in the binding site, significantly enhancing binding affinity.

Solubility and Pharmacokinetics: The hydrophilic nature of the acetic acid moiety can improve the aqueous solubility of the compound, which is often a desirable property for drug candidates. nih.gov It also influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Pharmacological analyses of related compounds have demonstrated that the presence and position of the carboxylic acid group are critical for their biological activity, often serving as an anchor point for binding to the target. nih.gov

Development and Application of QSAR Models for Thiazole Derivatives

QSAR is a computational modeling approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for optimizing lead structures.

Hansch Analysis is a classic QSAR approach that correlates biological activity with physicochemical parameters of the molecule, such as hydrophobicity (logP), electronic effects (Hammett constants, σ), and steric effects (Taft parameters, Es). A typical Hansch equation takes the form:

log(1/C) = k1logP + k2σ + k3Es + k4

Biological Activity = Σ(substituent contributions) + constant

This method is particularly useful when physicochemical parameters are not available for the substituents. For a set of thiazole derivatives with variations at the C2 and C5 positions, a Free-Wilson analysis could determine the specific contribution of the propan-2-yl group and the acetic acid moiety to the biological activity.

Modern QSAR approaches often employ 3D descriptors that capture the shape and electronic properties of the molecule in three-dimensional space.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their steric and electrostatic fields. eurekaselect.comnih.gov The molecules are aligned in 3D space, and the interaction energies with a probe atom are calculated at various grid points. The resulting fields are then used to build a QSAR model. A CoMFA study on thiazole derivatives could generate contour maps that visualize regions where steric bulk or positive/negative electrostatic potential is favorable or unfavorable for activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. eurekaselect.comnih.gov This provides a more detailed picture of the molecular features required for activity. For this compound and its analogs, a CoMSIA model could highlight the importance of the isopropyl group's hydrophobicity and the acetic acid's hydrogen bonding capabilities.

Below is an example of a data table that might be generated during a QSAR study of thiazole derivatives, illustrating the types of descriptors used.

CompoundR1R2logPpIC50
1-CH3-H1.55.2
2-CH2CH3-H2.05.5
3-CH(CH3)2-H2.45.8
4-CH3-CH2COOH0.86.1
5-CH(CH3)2-CH2COOH1.76.5

This table illustrates how changes in substituents (R1 and R2) affect the hydrophobicity (logP) and biological activity (pIC50).

R-Group Decomposition and QSAR

R-group decomposition is a computational technique used to explore the chemical space around a common scaffold and to build QSAR models. In the context of this compound, this involves analyzing how variations in the alkyl group at the R1 position (currently propan-2-yl) and modifications to the acetic acid side chain at the R2 position impact activity.

While specific QSAR models for this exact compound are not extensively documented in publicly available literature, general principles derived from studies on analogous thiazole-5-acetic acid derivatives can be applied. For instance, in a series of (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids, the nature of the substituent at position 5 was found to be critical for antimicrobial activity. nih.gov Although the acetic acid is at a different position in this series, it highlights the importance of the substituent's properties, such as lipophilicity and steric bulk, at this end of the molecule.

A hypothetical R-group decomposition and subsequent QSAR analysis for a series of 2-alkyl-1,3-thiazol-5-ylacetic acids might look like the following:

R1-Group (at C2)R2-Group (at C5)Predicted Activity (Hypothetical)Key Descriptors Influencing Activity
Methyl-CH2COOHModerateLower lipophilicity
Ethyl-CH2COOHHighOptimal balance of lipophilicity and size
Propan-2-yl -CH2COOH Moderate-High Increased steric bulk may slightly reduce binding
tert-Butyl-CH2COOHLowExcessive steric hindrance
Methyl-CH(CH3)COOHHighIntroduction of a chiral center, potentially leading to stereospecific interactions

A 2D-QSAR study on a series of 59 thiazole derivatives as 5-lipoxygenase inhibitors identified several molecular descriptors that influence biological activity, including electronic and topological parameters. laccei.org The QSAR model developed in that study was represented by a multiple linear regression equation, indicating a quantitative relationship between the descriptors and the inhibitory activity. laccei.org Such an approach could be used to predict the activity of this compound if it were part of a larger, well-characterized dataset.

Computational Methods for SAR Exploration and Prediction

Computational methods are invaluable for predicting and understanding the SAR of novel compounds. Techniques such as molecular docking and density functional theory (DFT) are often employed.

Molecular docking simulations can predict the binding orientation of this compound within the active site of a target protein. For example, in studies of other thiazole derivatives as enzyme inhibitors, docking has been used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.govnih.gov For the target compound, the carboxylic acid group is a prime candidate for forming hydrogen bonds with amino acid residues like arginine or lysine, while the isopropyl group and the thiazole ring could engage in hydrophobic and π-stacking interactions, respectively.

DFT calculations can provide insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are related to the molecule's reactivity and ability to participate in charge-transfer interactions. nih.gov

Conformational Analysis and Chirality in SAR

The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. While this compound itself is achiral, the introduction of a substituent on the methylene (B1212753) group of the acetic acid moiety would create a chiral center, leading to (R) and (S) enantiomers.

Studies on other chiral thiazole-containing compounds have demonstrated that biological activity can be highly stereospecific. For example, the (R)-isomer of a 4,5,6,7-tetrahydrobenzo[1,2-d]thiazole derivative showed a different level of enzymatic inhibition compared to its (S)-isomer, highlighting the importance of chirality. nih.gov Similarly, research on disorazole C1 analogues, where the absolute configuration of chiral centers was varied, provided insights into how stereochemistry influences cytotoxic activity. nih.gov This suggests that if a chiral version of the target compound were synthesized, its enantiomers would likely exhibit different biological activities due to differential binding at a chiral receptor site.

Structure-Kinetic Relationship (SKR) Studies

Structure-kinetic relationship (SKR) studies investigate how modifications to a compound's structure affect its binding kinetics, such as the association (k_on) and dissociation (k_off) rates with its target. A longer drug-target residence time (lower k_off) is often associated with improved therapeutic efficacy.

While specific SKR data for this compound is not available, studies on other enzyme inhibitors provide a framework for understanding potential relationships. For instance, research on imidazotriazole-based thiazolidinone inhibitors of cholinesterases involved kinetic studies to understand the mechanism of inhibition. nih.gov Such studies can reveal whether a compound is a competitive, non-competitive, or uncompetitive inhibitor, providing valuable information for drug design. The structural features of this compound, such as the flexibility of the acetic acid side chain and the nature of the isopropyl group, would be expected to influence its binding kinetics with a target protein.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Purification and Analysis

Chromatography is fundamental to the separation, isolation, and analytical determination of "2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid" from reaction mixtures, impurities, or complex samples. The choice of technique depends on the specific analytical goal, such as purity assessment, quantification, or isolation of the compound.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of thiazole (B1198619) acetic acid derivatives due to its high resolution and applicability to polar, non-volatile compounds. A reversed-phase (RP-HPLC) approach is typically the most suitable method for "this compound". In this mode, a nonpolar stationary phase is used with a polar mobile phase. The retention of the compound is influenced by its hydrophobicity and the precise composition of the mobile phase.

For a compound of this nature, a typical RP-HPLC method would involve a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acidic modifier like trifluoroacetic acid (TFA) or formic acid to ensure the carboxylic acid group is protonated, leading to better peak shape and reproducible retention times. Detection is commonly performed using a UV detector, as the thiazole ring contains a chromophore.

Table 1: Illustrative RP-HPLC Parameters for Analysis

ParameterTypical Value
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile / Water with 0.1% Trifluoroacetic Acid (TFA)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Column Temp. Ambient or controlled (e.g., 30 °C)

This method can be validated for linearity, accuracy, precision, and robustness to serve as a reliable quality control assay. iitr.ac.in

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. However, "this compound" is a carboxylic acid with high polarity and low volatility, making it unsuitable for direct GC analysis. To overcome this, a chemical derivatization step is necessary to convert the polar carboxyl group into a less polar, more volatile ester or silyl (B83357) derivative. nih.govchromatographyonline.com

Common derivatization strategies include:

Esterification: Reacting the carboxylic acid with an alcohol (e.g., methanol, butanol) in the presence of an acid catalyst to form the corresponding methyl or butyl ester.

Silylation: Treating the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen on the carboxyl group with a trimethylsilyl (B98337) (TMS) group. chromatographyonline.com

Once derivatized, the compound can be analyzed on a GC system, typically equipped with a nonpolar or medium-polarity capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification.

Ultra-High-Pressure Liquid Chromatography (UHPLC) operates on the same principles as HPLC but utilizes columns packed with smaller particles (typically sub-2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity. A method developed for HPLC can often be transferred to a UHPLC system to enhance performance. The higher pressures allow for increased mobile phase flow rates without sacrificing separation efficiency, making UHPLC a superior choice for high-throughput screening or complex mixture analysis where "this compound" may be one of many components.

For exceptionally complex samples, such as in impurity profiling of pharmaceutical intermediates, a single dimension of chromatography may be insufficient to resolve all components. Comprehensive two-dimensional liquid chromatography (LCxLC) offers a solution by coupling two independent separation mechanisms online. nih.govshimadzu.com For instance, an initial separation of "this compound" and its related substances could be performed on one column, with fractions automatically transferred to a second, orthogonal column for further separation. americanpharmaceuticalreview.com This technique generates vastly increased peak capacity, providing unparalleled resolving power for challenging analytical problems. chromatographyonline.comchromatographyonline.com

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of "this compound".

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of an organic compound. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

Proton (¹H) NMR provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. The ¹H NMR spectrum of "this compound" has been described in patent literature detailing its synthesis. The spectrum confirms the presence of all expected proton signals, including the isopropyl group, the methylene (B1212753) group of the acetic acid side chain, and the proton on the thiazole ring.

Table 2: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1.34Doublet6H-CH(CH₃ )₂ (Isopropyl methyls)
3.29Septet1H-CH (CH₃)₂ (Isopropyl methine)
3.76Singlet2H-CH₂ COOH (Methylene)
7.41Singlet1HThiazole C4-H

Solvent: CDCl₃ (Deuterated Chloroform)

¹³C NMR Spectroscopy

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal. While specific experimental data for "this compound" is not widely published, the expected chemical shifts can be predicted based on the structure. One would anticipate signals corresponding to the isopropyl carbons, the methylene carbon, the carboxylic acid carbon, and the three distinct carbons of the thiazole ring. This analysis is crucial for unambiguously confirming the molecular structure.

Infrared (IR) and Raman Spectroscopy

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the various functional groups within its structure. The spectrum can be divided into the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Key expected vibrational modes for the primary functional groups include:

O-H Stretching: A broad and intense absorption band is anticipated in the region of 3300-2500 cm⁻¹ due to the carboxylic acid hydroxyl group. The broad nature of this peak is a result of intermolecular hydrogen bonding.

C-H Stretching: Absorptions corresponding to the stretching vibrations of the C-H bonds in the isopropyl group and the methylene group of the acetic acid moiety are expected between 3000 and 2850 cm⁻¹. Aromatic C-H stretching from the thiazole ring may appear at slightly higher wavenumbers, typically above 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in the carboxylic acid is predicted to be prominent in the 1720-1680 cm⁻¹ region.

C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds, and their stretching vibrations are expected to give rise to absorption bands in the 1650-1450 cm⁻¹ range. These peaks are crucial for confirming the presence of the heterocyclic ring.

C-O Stretching and O-H Bending: The stretching vibration of the C-O single bond and the in-plane bending of the O-H group of the carboxylic acid are expected to appear in the 1300-1200 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively.

For comparison, the IR spectrum of a structurally related compound, 2-isopropyl-4-methylthiazole, shows characteristic peaks for the isopropyl group and the thiazole ring, which would be expected to be present in the spectrum of the target molecule. chemicalbook.com

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment, Raman scattering depends on a change in the polarizability of the molecule. For this compound, Raman spectroscopy would be particularly useful for observing vibrations of the less polar bonds.

Expected prominent Raman signals include:

Symmetric C-H Bending: The symmetric bending vibrations of the methyl groups in the isopropyl moiety are expected to produce a strong signal around 1380 cm⁻¹.

Thiazole Ring Vibrations: The symmetric stretching vibrations of the thiazole ring are anticipated to give rise to intense Raman bands, which are characteristic of the heterocyclic core.

C-S Stretching: The carbon-sulfur bond vibrations within the thiazole ring are also expected to be Raman active.

The following table summarizes the predicted key IR and Raman vibrational frequencies for this compound based on typical group frequencies.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
Carboxylic AcidO-H Stretch3300-2500 (broad, strong)Weak
Carboxylic AcidC=O Stretch1720-1680 (strong, sharp)Medium
Alkyl (Isopropyl, Methylene)C-H Stretch3000-2850 (medium to strong)Strong
Thiazole RingC=N, C=C Stretch1650-1450 (medium)Strong
Carboxylic AcidC-O Stretch1300-1200 (medium)Weak
Thiazole RingRing Breathing/StretchingVarious bands in fingerprint regionStrong, characteristic

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound is expected to be influenced by the electronic structure of the thiazole ring, which is the primary chromophore in the molecule.

The thiazole ring system generally exhibits π → π* transitions. For thiazole itself, an absorption maximum is observed around 235 nm. nist.gov The presence of substituents on the thiazole ring can cause a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift) and an increase in the molar absorptivity (a hyperchromic effect). In the case of this compound, the isopropyl group at the 2-position and the acetic acid group at the 5-position are expected to have a modest effect on the absorption spectrum. The isopropyl group, being an alkyl group, is an auxochrome and may cause a slight bathochromic shift. The acetic acid group, with its carbonyl chromophore, may also influence the electronic transitions.

It is anticipated that the compound will display an absorption maximum in the UV region, likely between 240 and 280 nm. The exact position and intensity of the absorption bands would need to be determined experimentally.

Fluorescence Spectroscopy

Fluorescence is the emission of light by a substance that has absorbed light or other electromagnetic radiation. Many heterocyclic compounds, including thiazole derivatives, are known to be fluorescent. chim.it The fluorescence properties are highly dependent on the molecular structure, the solvent, and the pH of the medium.

For this compound, the thiazole core is the potential fluorophore. Upon excitation at its absorption maximum, the molecule may relax to the ground state by emitting a photon of lower energy (longer wavelength). The difference between the excitation and emission wavelengths is known as the Stokes shift. The quantum yield of fluorescence, which is a measure of the efficiency of the fluorescence process, would be an important parameter to characterize.

The fluorescence of thiazole derivatives can be influenced by factors such as the nature and position of substituents, which can affect the rigidity of the molecule and the pathways for non-radiative decay. The carboxylic acid group in the target compound could also play a role in its fluorescence properties, potentially through its ability to participate in hydrogen bonding or undergo protonation/deprotonation. Experimental studies would be required to determine the specific excitation and emission wavelengths, Stokes shift, and quantum yield for this compound.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis. Various ionization techniques can be employed for the analysis of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar and thermally labile molecules like carboxylic acids. In ESI-MS, the analyte is ionized from a solution, typically producing protonated molecules [M+H]⁺ in the positive ion mode or deprotonated molecules [M-H]⁻ in the negative ion mode.

For this compound, analysis in the negative ion mode is expected to be particularly effective due to the acidic nature of the carboxylic acid group, which readily loses a proton to form a stable carboxylate anion. The [M-H]⁻ ion would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound minus the mass of a proton. In the positive ion mode, protonation could occur on the nitrogen atom of the thiazole ring, yielding the [M+H]⁺ ion.

Tandem mass spectrometry (MS/MS) of the precursor ions ([M+H]⁺ or [M-H]⁻) can provide valuable structural information. For the [M-H]⁻ ion, a characteristic fragmentation would be the loss of CO₂ (44 Da) from the carboxylate group. For the [M+H]⁺ ion, fragmentation might involve the loss of the isopropyl group or cleavage of the acetic acid side chain.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound to be amenable to GC-MS analysis, it must be volatile and thermally stable. Carboxylic acids can sometimes be challenging to analyze directly by GC-MS due to their polarity and tendency to adsorb on the GC column.

To improve the chromatographic properties of this compound, derivatization is often employed. A common derivatization strategy for carboxylic acids is esterification, for example, by reaction with an alcohol in the presence of an acid catalyst to form a more volatile ester derivative (e.g., methyl or ethyl ester). This derivative can then be readily analyzed by GC-MS.

The mass spectrum obtained by GC-MS using electron ionization (EI) would show a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would be highly characteristic of the molecule's structure. Expected fragmentations include:

Loss of the alkyl group from the ester: A peak corresponding to the loss of the alkoxy group (e.g., OCH₃ or OC₂H₅).

Cleavage of the isopropyl group: Loss of a methyl radical (CH₃) or a propyl radical (C₃H₇).

Fragmentation of the thiazole ring: Characteristic cleavages of the heterocyclic ring structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. By measuring the m/z value of an ion to several decimal places, it is possible to calculate a unique elemental formula.

For this compound (C₉H₁₁NO₂S), the theoretical exact mass of the neutral molecule and its protonated and deprotonated forms can be calculated. HRMS analysis, typically coupled with ESI, would allow for the experimental determination of these masses with high precision (typically within 5 ppm). This data is crucial for confirming the identity of the compound and distinguishing it from other compounds with the same nominal mass.

The following table shows the calculated exact masses for different ionic species of the target compound.

Ionic SpeciesFormulaCalculated Exact Mass (Da)
[M]C₉H₁₁NO₂S197.05105
[M+H]⁺C₉H₁₂NO₂S⁺198.05833
[M-H]⁻C₉H₁₀NO₂S⁻196.04380
[M+Na]⁺C₉H₁₁NNaO₂S⁺220.04024

Direct Analysis in Real Time (DART) Ionization

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. rsc.orgnih.gov DART-MS is particularly useful for the high-throughput screening of compounds.

In DART-MS, a heated stream of metastable gas (typically helium or nitrogen) is directed at the sample, causing desorption and ionization of the analyte molecules. The ionization process is soft, generally producing protonated molecules [M+H]⁺ in the positive ion mode.

For the analysis of this compound, a small amount of the solid or a solution of the compound could be introduced into the DART ion source. The resulting mass spectrum would be expected to show a prominent peak corresponding to the [M+H]⁺ ion. The speed and simplicity of DART-MS make it a valuable tool for quick identity confirmation and purity assessment of synthesized compounds. researchgate.netojp.gov

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an essential technique for the detection and quantification of trace elemental impurities in pharmaceutical substances. For this compound, this method is critical for identifying residual metals from the synthesis process, such as catalysts, or contaminants from manufacturing equipment and raw materials. eag.com The United States Pharmacopeia (USP) outlines strict limits for such impurities, making ICP-MS a vital tool for quality control. eag.com

The technique involves introducing a sample into an argon plasma, which ionizes the constituent atoms. A mass spectrometer then separates these ions based on their mass-to-charge ratio, allowing for the detection of elements at concentrations as low as parts-per-billion (ppb). nih.gov This high level of sensitivity ensures that any potentially toxic elemental impurities are identified and quantified. nih.govspectroscopyonline.com

Table 1: Potential Elemental Impurities in the Synthesis of this compound and their ICP-MS Detection Limits

ElementSymbolPotential SourceTypical Detection Limit (ppb)
PalladiumPdCross-coupling reaction catalyst0.01 - 0.1
CopperCuReagents or reaction vessels0.1 - 1.0
NickelNiCatalyst or alloy leaching0.1 - 1.0
LeadPbEnvironmental contaminant0.05 - 0.5
ArsenicAsRaw material impurity0.05 - 0.5

This table is illustrative and lists potential impurities based on common synthetic methodologies for similar compounds.

X-ray Crystallography for Solid-State Structure Elucidation

The three-dimensional arrangement of atoms and molecules in the solid state is a critical attribute of a chemical compound, influencing its physical properties. X-ray crystallography is the definitive method for elucidating this solid-state structure. For this compound, this technique can confirm the molecular structure, identify the crystalline form (polymorph), and provide detailed information on bond lengths, angles, and intermolecular interactions. nih.govmdpi.com

In this method, a single crystal of the compound is exposed to a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a detailed three-dimensional model of the electron density. This information is crucial for understanding the compound's stability and for intellectual property purposes. Studies on other thiazole derivatives have demonstrated the utility of X-ray crystallography in confirming their molecular structures. mdpi.comacs.org

Table 2: Hypothetical X-ray Crystallography Data for this compound

ParameterIllustrative Value
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.56
b (Å)12.45
c (Å)15.21
α, β, γ (°)90
Volume (ų)1623.5
Z (molecules/unit cell)4

This data is hypothetical and serves to illustrate the type of information obtained from an X-ray crystallographic analysis.

Advanced Sample Preparation Techniques

Effective sample preparation is crucial for accurate and precise analytical results. This involves isolating this compound from complex matrices and concentrating it for analysis.

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a widely used technique for the purification and concentration of analytes from liquid samples. For an acidic compound like this compound, a mixed-mode SPE sorbent with both hydrophobic and anion-exchange properties can be particularly effective for extraction from complex biological matrices. nih.govoup.com The procedure involves loading the sample onto the SPE cartridge, washing away interfering substances, and then eluting the target compound with a suitable solvent. forensicresources.org

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE) is an automated technique that uses elevated temperatures and pressures to extract chemical compounds from solid or semi-solid samples. chromatographyonline.com This method can significantly reduce extraction times and solvent consumption compared to traditional techniques. chromatographyonline.com For the analysis of this compound in solid formulations, PLE can provide a rapid and efficient extraction. nih.govresearchgate.net The use of high pressure keeps the solvent in its liquid state above its normal boiling point, enhancing its extraction efficiency. researchgate.net

Solid Phase Microextraction (SPME)

Solid Phase Microextraction (SPME) is a solvent-free technique that utilizes a coated fiber to extract analytes from a sample. The fiber can be immersed directly into a liquid sample or exposed to the headspace above the sample. SPME is particularly useful for concentrating volatile and semi-volatile compounds and can be coupled directly with chromatographic instruments. nih.gov For the analysis of this compound in biological fluids, SPME offers a simple and sensitive method for sample preparation. nih.govmdpi.com

Integration of Analytical Data with Cheminformatics and Statistical Modeling

The large datasets generated from advanced analytical techniques can be effectively managed and interpreted through the use of cheminformatics and statistical modeling. slideshare.net Cheminformatics tools can be used to store, search, and analyze chemical information, helping to correlate the structure of this compound with its analytical properties. ncsu.eduexcelra.com

Statistical modeling plays a crucial role throughout the drug development process, from the design of experiments to the analysis of clinical trial data. biostatistics.casas.com By applying statistical methods to analytical data, it is possible to identify trends, assess the robustness of analytical methods, and build predictive models for various chemical properties. europeanpharmaceuticalreview.com This integration of analytical data with computational tools is essential for making informed decisions in modern chemical research and development. nih.gov

Chemical Fingerprinting

Chemical fingerprinting is a powerful quality control tool that provides a characteristic profile of a chemical substance. This approach is not aimed at identifying and quantifying every single component but rather at generating a representative snapshot of the sample's composition. For a pure compound like this compound, fingerprinting is crucial for batch-to-batch consistency, stability studies, and the identification of impurities.

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a cornerstone of chemical fingerprinting. nih.gov A typical HPLC fingerprint would display a major peak corresponding to this compound, with minor peaks indicating the presence of any impurities. The retention time, peak area, and UV-Vis spectrum of the main peak serve as key identifiers.

Table 1: Hypothetical HPLC-UV Fingerprint Data for this compound

Peak No.Retention Time (min)Peak Area (%)λmax (nm)Possible Identity
12.540.15235Starting Material A
24.8799.50254, 280This compound
36.120.25260By-product X
48.910.10245Degradation Product Y

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for chemical fingerprinting. The ¹H and ¹³C NMR spectra of this compound provide a unique set of signals corresponding to each proton and carbon atom in the molecule. nih.govchemicalbook.com The chemical shifts, signal multiplicities, and integration values are highly specific and can be used to confirm the compound's structure and detect impurities. analytik.news

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

ProtonChemical Shift (ppm)MultiplicityIntegration
CH(CH₃)₂3.2 - 3.4Septet1H
CH(CH ₃)₂1.3 - 1.4Doublet6H
CH ₂COOH3.8 - 3.9Singlet2H
Thiazole-H7.5 - 7.6Singlet1H
COOH 12.0 - 12.5Singlet (broad)1H

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound, which is a highly specific fingerprint. nih.govrsc.org Techniques like electrospray ionization (ESI) coupled with high-resolution mass spectrometry (HRMS) can confirm the elemental composition of the parent ion and its fragments. mdpi.com

Metabolomics Approaches

Metabolomics is the comprehensive study of small molecules (metabolites) within a biological system. In the context of this compound, metabolomics approaches are employed to understand its metabolic fate, identify its biotransformation products, and elucidate its mechanism of action and potential toxicity. nih.govsemanticscholar.org

Untargeted metabolomics is often the first step, providing a broad overview of the metabolic changes in a biological system (e.g., plasma, urine, or cell culture) following exposure to the compound. This is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) platforms. fz-juelich.de The data is then analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify statistically significant changes in metabolite levels.

Table 3: Hypothetical Metabolite Changes in Rat Plasma after Administration of this compound

MetaboliteFold Change (Treated vs. Control)p-valuePutative Identification
M1+ 5.8< 0.01Hydroxylated this compound
M2+ 3.2< 0.01Glucuronide conjugate of this compound
Endogenous Metabolite A- 2.5< 0.05Tryptophan
Endogenous Metabolite B+ 1.8< 0.05Kynurenic acid

Targeted metabolomics focuses on the quantification of a specific set of known metabolites, including the parent drug and its expected biotransformation products. This approach offers higher sensitivity and selectivity and is crucial for pharmacokinetic and pharmacodynamic studies. Stable isotope-labeled internal standards are often used to ensure accurate quantification.

The identification of metabolites is a critical step in metabolomics. High-resolution mass spectrometry provides accurate mass measurements, which can be used to predict the elemental composition of unknown metabolites. researchgate.net Tandem mass spectrometry (MS/MS) experiments generate fragmentation patterns that help in the structural elucidation of these metabolites. nih.gov Further confirmation of the metabolite structure often requires comparison with synthesized reference standards and analysis by NMR spectroscopy. mdpi.com

By combining these advanced analytical methodologies, a comprehensive understanding of this compound can be achieved, from its basic chemical identity to its complex interactions within a biological system.

Future Research Directions for 2 2 Propan 2 Yl 1,3 Thiazol 5 Yl Acetic Acid and Thiazole Derivatives

Optimization of Thiazole-Based Compounds for Enhanced Biological Efficacy

The future of thiazole-based therapeutics hinges on the strategic optimization of their structures to enhance biological efficacy. The modification of thiazole-based compounds at various positions is a key strategy to generate new molecules with potent activities. semanticscholar.org Research efforts are likely to concentrate on modifying substituents on the thiazole (B1198619) ring to improve potency, selectivity, and pharmacokinetic profiles. For instance, studies on other thiazole derivatives have shown that altering aryl moieties can significantly impact their antiproliferative activity. nih.gov

Future research will likely involve:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the isopropyl group and the acetic acid side chain of 2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid will be crucial to delineate the structural requirements for optimal activity.

Bioisosteric Replacement: Replacing key functional groups with bioisosteres could lead to compounds with improved metabolic stability and oral bioavailability.

Hybrid Molecule Design: Combining the thiazole scaffold with other pharmacologically active moieties can result in hybrid compounds with dual or synergistic modes of action. For example, the creation of acridine–thiazole hybrid derivatives has shown potent acetylcholinesterase (AChE) inhibitory activity. acs.org

The following table outlines potential modification strategies and their expected outcomes for enhancing biological efficacy.

Modification Strategy Targeted Moiety on this compound Potential Outcome Example from Thiazole Literature
Varying Alkyl SubstitutionsPropan-2-yl groupImproved activity and toxicity profileModifications on N-alkyl substitutions in other thiazole derivatives impacted cytotoxicity. acs.org
Acetic Acid Side Chain ModificationAcetic acid groupEnhanced binding affinity and cell permeabilityN-(5-substituted thiazol-2-yl)-2-aryl-3-(tetrahydro-2H-pyran-4-yl) propanamides showed good glucokinase potency. rsc.org
Introduction of Aromatic/Heterocyclic RingsThiazole coreIncreased potency and target selectivityPhenylthiazol-2-amine derivatives have shown good activity against S. aureus. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Areas

While thiazole derivatives are known for a broad spectrum of activities including antimicrobial, anticancer, and anti-inflammatory effects, the exploration of novel biological targets remains a significant area for future research. mdpi.comglobalresearchonline.net The unique structural features of this compound may allow it to interact with novel protein targets that have not been previously explored.

Future research directions include:

Target Identification and Validation: Utilizing chemoproteomics and other advanced screening techniques to identify the direct binding partners of this compound and its analogs within the cell.

Phenotypic Screening: Employing high-content screening approaches to discover novel therapeutic activities of thiazole derivatives in various disease models.

Expansion into New Therapeutic Areas: Investigating the potential of these compounds in less explored areas such as neurodegenerative diseases, metabolic disorders, and rare genetic diseases. For instance, certain thiazole derivatives have been investigated as potential acetylcholinesterase inhibitors for Alzheimer's disease. acs.org

Recent research has highlighted the potential of thiazole derivatives against a variety of targets, as summarized in the table below.

Biological Target Class Specific Example Therapeutic Area Relevant Finding
KinasesPI3K/mTORCancerA series of novel thiazole derivatives were identified as potent PI3Kα/mTOR dual inhibitors. nih.gov
Enzymes in Neurodegenerative DiseaseAcetylcholinesterase (AChE)Alzheimer's DiseaseThiazole-based derivatives have been synthesized and evaluated as potential AChE inhibitors. acs.org
Cell Migration ProteinsFascinMetastatic CancerThiazole derivatives have been identified as novel inhibitors of metastatic cancer cell migration and invasion by targeting fascin. acs.org
Microbial EnzymesDNA GyraseBacterial InfectionsMolecular docking studies have explored the potential of thiazole derivatives to inhibit E. coli DNA gyrase. nih.gov

Integration of Artificial Intelligence and Data-Driven Approaches in Chemical Synthesis

Artificial intelligence (AI) and machine learning (ML) are set to revolutionize the design and synthesis of novel thiazole derivatives. researchgate.net These data-driven approaches can accelerate the discovery process by predicting the properties of virtual compounds and suggesting optimal synthetic routes. nih.gov

Key applications of AI in this field include:

Predictive Modeling: Using quantitative structure-activity relationship (QSAR) models and other ML algorithms to predict the biological activity, toxicity, and pharmacokinetic properties of novel thiazole derivatives before their synthesis.

Retrosynthetic Analysis: Employing AI-powered tools to devise efficient and novel synthetic pathways for complex thiazole-based molecules. This can overcome the limitations of traditional, expert-driven methods. synthiaonline.com

Reaction Condition Optimization: AI models can predict the optimal conditions for chemical reactions, leading to higher yields and purity, thus reducing experimental iterations. researchgate.net Machine learning models have been used to predict urease inhibition activity of thiazole derivatives with good accuracy. researchgate.net

Advancements in Automated Chemical Synthesis for Thiazole Scaffolds

The development of automated synthesis platforms offers a transformative approach to the rapid generation of thiazole derivative libraries. Continuous flow microreactor technology, for example, enables the efficient and safe synthesis of these compounds with precise control over reaction parameters. nih.gov

Future advancements are expected in:

Flow Chemistry: The development of multi-step continuous flow processes will allow for the synthesis of complex thiazole derivatives without the need for isolating intermediates, significantly reducing reaction times and improving yields. nih.gov

Robotic Synthesis: The use of robotic platforms can automate the entire synthesis and purification process, enabling high-throughput synthesis of compound libraries for screening.

Green Chemistry Approaches: Automated systems can be designed to utilize greener solvents and reagents, minimizing the environmental impact of chemical synthesis. One-pot multicomponent synthesis strategies using reusable nanocatalysts are being developed for the eco-friendly production of thiazole scaffolds. nih.govacs.org

Interdisciplinary Research at the Interface of Chemistry and Biology

The future success in the development of thiazole-based therapeutics will heavily rely on a collaborative, interdisciplinary approach. The integration of expertise from synthetic chemistry, computational chemistry, molecular biology, and pharmacology will be essential to translate basic scientific discoveries into clinical applications.

This interdisciplinary effort will foster:

A Deeper Understanding of Mechanism of Action: Biologists can elucidate the molecular mechanisms by which these compounds exert their effects, providing crucial feedback for chemists to design more potent and selective molecules.

Development of Companion Diagnostics: Identifying biomarkers that predict patient response to thiazole-based therapies will be critical for personalized medicine.

Translational Research: Strong collaboration between academic researchers and pharmaceutical companies will be vital to accelerate the progression of promising thiazole derivatives from the laboratory to clinical trials. The Centre for DNA Fingerprinting and Diagnostics (CDFD) is an example of an institution fostering such interdisciplinary research to translate discoveries into real-world solutions. cdfd.org.in

Q & A

Q. What are the common synthetic pathways for preparing 2-[2-(propan-2-yl)-1,3-thiazol-5-yl]acetic acid?

The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. Key steps include:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones under reflux conditions (e.g., in ethanol or acetonitrile) .
  • Acetic acid sidechain introduction : Alkylation or nucleophilic substitution at the thiazole’s 5-position using bromoacetic acid derivatives. Reaction conditions (pH 7–9, 40–60°C) are critical to minimize hydrolysis .
  • Purification : Column chromatography or recrystallization from polar aprotic solvents (e.g., DMSO/water mixtures) .

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., thiazole protons at δ 7.2–8.5 ppm and acetic acid protons at δ 3.6–4.1 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]⁺ expected at m/z 200.07) .

Q. What are the critical reaction conditions to ensure high yields during synthesis?

  • Temperature control : Maintain 60–80°C during cyclization to avoid side products (e.g., thiazole ring-opening) .
  • Inert atmosphere : Use nitrogen/argon to prevent oxidation of sulfur-containing intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution efficiency .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve selectivity for the acetic acid sidechain?

  • Catalyst screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • pH adjustments : Conduct reactions at pH 8.5–9.0 to deprotonate the thiazole nitrogen, directing substitution to the 5-position .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., from 12 h to 30 min) while maintaining yields >80% .

Q. How can discrepancies between spectral data (e.g., NMR vs. MS) be resolved?

  • Cross-validation : Use complementary techniques (e.g., IR spectroscopy to confirm carboxylic acid O-H stretches at 2500–3000 cm⁻¹) .
  • Isotopic labeling : Synthesize deuterated analogs to distinguish overlapping proton signals in NMR .
  • Elemental analysis : Match experimental C/H/N/S ratios with theoretical values (e.g., C: 51.8%, H: 5.3%, N: 6.9%, S: 15.7%) .

Q. What computational approaches aid in designing derivatives with enhanced bioactivity?

  • Quantum chemical calculations : Predict reactive sites using Fukui indices to guide functionalization (e.g., adding electron-withdrawing groups at the thiazole 2-position) .
  • Molecular docking : Screen derivatives against target proteins (e.g., cyclooxygenase-2) to prioritize synthesis .
  • Reaction path optimization : Use tools like GRRM17 to identify low-energy pathways for challenging steps (e.g., regioselective alkylation) .

Q. How to design and synthesize analogs for structure-activity relationship (SAR) studies?

  • Core modifications : Replace the isopropyl group with bulkier substituents (e.g., tert-butyl) to assess steric effects on binding .
  • Bioisosteric replacement : Substitute the acetic acid moiety with sulfonic acid or tetrazole groups to modulate solubility .
  • Parallel synthesis : Employ Ugi or Suzuki-Miyaura reactions to generate libraries of 5-substituted thiazoles .

Data Contradiction Analysis

Example : Conflicting NMR and HPLC purity data may arise from residual solvents or tautomeric forms.

  • Mitigation :
    • Dry samples under vacuum (60°C, 24 h) to remove solvents.
    • Analyze tautomerism via variable-temperature NMR (e.g., 25–80°C) .
    • Use 2D-COSY NMR to resolve proton coupling ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.